molecular formula C7H17NO2 B3198978 1-(4-Aminobutoxy)-2-methoxyethane CAS No. 1016723-60-6

1-(4-Aminobutoxy)-2-methoxyethane

Cat. No.: B3198978
CAS No.: 1016723-60-6
M. Wt: 147.22 g/mol
InChI Key: RRJBLJLXPZKMPV-UHFFFAOYSA-N
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Description

Significance of Heteroatom-Containing Scaffolds in Advanced Synthesis

Heteroatom-containing scaffolds are fundamental building blocks in the creation of complex molecular architectures. The presence of nitrogen and oxygen atoms can dictate the three-dimensional structure of a molecule and provide handles for further chemical modifications. This makes them invaluable in fields ranging from medicinal chemistry to materials science. For instance, the introduction of heteroatoms can enhance a molecule's binding affinity to biological targets or tune the electronic properties of a material. The development of novel scaffolds containing strategically placed heteroatoms is a continuous focus of chemical research, aiming to expand the accessible chemical space for the discovery of new functions and applications.

Structural Elucidation and Nomenclatural Context of 1-(4-Aminobutoxy)-2-methoxyethane within the Aminoether Class

This compound is a distinct member of the linear aminoether class. Its structure consists of a central butoxy chain, with a primary amino group at one terminus (position 1) and an ether linkage to a 2-methoxyethyl group at the other.

Table 1: Chemical Identity of this compound

PropertyValue
IUPAC Name This compound
CAS Number 1016723-60-6
Molecular Formula C7H17NO2
Molecular Weight 147.22 g/mol

The nomenclature "this compound" precisely describes its structure according to IUPAC rules. The "amino" prefix indicates the -NH2 group, and "butoxy" specifies a four-carbon chain. The "methoxyethane" part denotes the CH3OCH2CH2- group attached to the butoxy chain via an ether linkage. This specific arrangement of functional groups—a primary amine and a methoxyethyl ether separated by a butyl spacer—defines its potential for tailored applications in modular chemical synthesis. The synthesis of such a molecule could potentially be achieved through methods like the Williamson ether synthesis, by reacting a sodium alkoxide with an appropriate alkyl halide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methoxyethoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-9-6-7-10-5-3-2-4-8/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJBLJLXPZKMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for the Preparation of Aminoether Scaffolds

Established Methodologies for Ether Linkage Formation

The creation of the ether bond is a cornerstone of aminoether synthesis. The two primary approaches, the Williamson ether synthesis and alkoxy-group-based reactions, offer versatility and are widely employed in both laboratory and industrial settings. wikipedia.orgbritannica.com

Variants of Williamson Ether Synthesis and Related Approaches

The Williamson ether synthesis, a reaction developed in the 19th century, remains one of the most reliable and popular methods for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbritannica.com The reaction typically involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com The alkoxide is generated by deprotonating an alcohol with a strong base, such as sodium hydride (NaH) or potassium hydride (KH). masterorganicchemistry.comyoutube.com

The success of the Williamson synthesis is highly dependent on the structure of the reactants. The reaction works best with primary alkyl halides, as secondary and tertiary alkyl halides are prone to undergo elimination reactions, leading to the formation of alkenes as side products. wikipedia.orgmasterorganicchemistry.comfrancis-press.com The alkoxide can be derived from primary, secondary, or even tertiary alcohols, although steric hindrance can be a limiting factor. wikipedia.org

Several modifications to the classical Williamson ether synthesis have been developed to improve its efficiency and scope. These include the use of phase-transfer catalysts, which facilitate the reaction between the water-soluble alkoxide and the organic-soluble alkyl halide, and ultrasound-assisted synthesis, which can accelerate the reaction rate. numberanalytics.com

Reactant 1 (Nucleophile)Reactant 2 (Electrophile)Product (Ether)Key Considerations
Alkoxide (RO⁻)Primary Alkyl Halide (R'X)R-O-R'Optimal for SN2, minimal elimination
Alkoxide (RO⁻)Secondary Alkyl Halide (R'X)R-O-R'Increased competition from elimination (E2)
Alkoxide (RO⁻)Tertiary Alkyl Halide (R'X)AlkeneElimination is the major pathway

Alkoxylation and Ring-Opening Reactions

Alkoxylation reactions provide an alternative route to ethers. One common method is the acid-catalyzed addition of an alcohol to an alkene. pearson.com This process typically follows Markovnikov's rule, where the alkoxy group adds to the more substituted carbon of the double bond.

A particularly useful strategy for constructing more complex ethers, including those found in aminoether scaffolds, involves the ring-opening of epoxides. Epoxides, which are three-membered cyclic ethers, are highly strained and therefore susceptible to nucleophilic attack. masterorganicchemistry.comrutgers.edu This ring-opening can be catalyzed by either acid or base. libretexts.org

Under basic conditions, the nucleophile (such as an alkoxide) attacks the less sterically hindered carbon of the epoxide in an SN2-like fashion. masterorganicchemistry.comlibretexts.org In contrast, under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon, as the transition state has some carbocationic character. chemistrysteps.com The ring-opening of epoxides is a stereospecific reaction, resulting in anti-addition of the nucleophile and the resulting hydroxyl group. chemistrysteps.comfiveable.me

Methodologies for Amine Group Introduction and Transformation

The introduction of a nitrogen-containing functional group is the second critical step in the synthesis of aminoethers. A variety of methods exist, ranging from direct alkylation to the reduction of other nitrogen-containing functional groups.

Reductive Amination and Alkylation Routes

Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones. wikipedia.orglibretexts.orgchemistrysteps.com The reaction proceeds in two steps: the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. chemistrysteps.comfiveable.me A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for reducing the imine in the presence of the starting carbonyl compound. wikipedia.orgmasterorganicchemistry.com This one-pot procedure is highly efficient and avoids many of the side reactions associated with other amination methods. wikipedia.org

Direct alkylation of ammonia (B1221849) or a primary amine with an alkyl halide is another route to amines. wikipedia.orgyoutube.com However, this method often suffers from a lack of selectivity, as the newly formed amine can be further alkylated, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.comlibretexts.org To favor the formation of the primary amine, a large excess of ammonia is often used. youtube.com

Starting MaterialReagentsProductKey Features
Aldehyde/KetoneAmine, Reducing Agent (e.g., NaBH₃CN)AmineHigh selectivity, one-pot reaction
Alkyl HalideAmmonia (excess)Primary AmineProne to over-alkylation
Alkyl HalidePrimary AmineSecondary AmineCan lead to mixtures of products

Amidation and Urethane (B1682113) Formation Precursors

An alternative strategy for introducing an amine group involves the formation of an amide or urethane, which can then be reduced to the desired amine. Amides can be readily prepared by reacting a carboxylic acid or its derivative (such as an acid chloride) with an amine. nih.govmasterorganicchemistry.com The resulting amide can then be reduced to an amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This two-step process is a very general and effective method for preparing all classes of amines. libretexts.org

Similarly, urethanes (also known as carbamates) can serve as precursors to amines. Urethanes can be formed from the reaction of an alcohol with an isocyanate. Subsequent hydrolysis or reduction of the urethane can then yield the primary amine.

Convergent and Divergent Synthetic Approaches to 1-(4-Aminobutoxy)-2-methoxyethane and Analogues

The synthesis of a specific target molecule like this compound can be approached in a convergent or divergent manner. A convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then joined together in the final steps. A divergent synthesis, on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. nih.gov

For this compound, a convergent approach might involve the synthesis of 2-methoxyethanol (B45455) and a protected 4-aminobutanol derivative. These two fragments could then be coupled using a Williamson ether synthesis. The protecting group on the amine would then be removed to yield the final product.

A divergent synthesis of analogues of this compound could start from a common precursor, such as a protected 4-bromobutanol. This intermediate could be reacted with a variety of alcohols via the Williamson ether synthesis to generate a library of different ethers. Subsequent deprotection and functionalization of the amine would then lead to a diverse set of aminoether analogues. researchgate.netnih.gov

The choice between a convergent and divergent strategy depends on the specific goals of the synthesis. Convergent syntheses are often more efficient for the preparation of a single target molecule, while divergent syntheses are well-suited for the creation of libraries of related compounds for applications such as drug discovery. nih.gov

Green Chemistry Principles in Aminoether Synthesis

The application of green chemistry principles to the synthesis of aminoether scaffolds aims to reduce the environmental footprint by minimizing waste, avoiding hazardous substances, and utilizing renewable resources. These principles provide a framework for developing more sustainable chemical processes.

A key principle in green synthesis is atom economy , which measures the efficiency of a reaction in converting reactants into the desired product. numberanalytics.comprimescholars.comwikipedia.org Traditional methods for creating ether linkages, such as the Williamson ether synthesis, often exhibit poor atom economy due to the use of stoichiometric amounts of base, leading to the formation of salt byproducts. wikipedia.org Catalytic approaches, on the other hand, can significantly improve atom economy. primescholars.com For instance, the catalytic amination of alcohols presents a greener alternative to traditional amination methods, which may use hazardous reagents. acs.org

Another cornerstone of green chemistry is the use of renewable feedstocks . rsc.org There is growing research into producing key chemical intermediates from biomass instead of petroleum-based sources. rsc.orgmdpi.com For a molecule like this compound, this could involve synthesizing precursors such as 1,4-butanediol (B3395766) or amino acids from renewable resources like glucose or lignocellulosic biomass. nih.govnih.govosti.govresearchgate.net The chemocatalytic conversion of biomass-derived α-hydroxyl acids into amino acids is a promising avenue. nih.govosti.gov

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers significant advantages in green synthesis. nih.govmdpi.comnih.gov Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), are highly selective, and can reduce the need for protecting groups, thereby simplifying synthetic routes and reducing waste. mdpi.comresearchgate.net For the synthesis of aminoether scaffolds, enzymes like lipases, nitrene transferases, or dehydrogenases could be employed for steps such as esterification, C-H amination, or the formation of chiral alcohols and amines. nih.govresearchgate.netrsc.org

The choice of solvents and auxiliaries is also critical. Green chemistry promotes the use of safer solvents, such as water or bio-based solvents, or even performing reactions in the absence of a solvent. mdpi.com Reductive etherification of aldehydes and ketones with alcohols has been demonstrated using water as a solvent, which is a significant improvement over volatile organic solvents. organic-chemistry.org

Finally, designing reactions to be more energy-efficient is a fundamental aspect of green chemistry. Utilizing catalysts, especially biocatalysts, that operate at ambient temperatures can drastically reduce the energy consumption of a chemical process compared to reactions requiring high heat. mdpi.com

The following table illustrates a hypothetical comparison between a traditional and a green synthetic approach for an aminoether linkage, highlighting the potential improvements in atom economy.

Metric Traditional Synthesis (e.g., Williamson Ether Synthesis) Hypothetical Green Catalytic Synthesis
Reaction Type Nucleophilic SubstitutionCatalytic Reductive Amination/Etherification
Key Reagents Alkyl Halide, Stoichiometric Strong Base (e.g., NaH)Alcohol, Amine, Catalyst (e.g., Ru, Ni)
Byproducts Salt (e.g., NaBr), excess base decomposition productsWater
Atom Economy Often <50% due to stoichiometric inorganic base and leaving group. primescholars.comPotentially >80-90% as water is the only major byproduct. wikipedia.org
Solvents Often volatile organic solvents (e.g., THF, DMF)Potentially greener solvents like water or alcohols, or solvent-free. organic-chemistry.org
Energy Input Often requires heatingCan often be performed at lower temperatures.

This table is a generalized comparison and specific values would depend on the exact reactants and conditions.

By integrating these green chemistry principles, the synthesis of aminoether scaffolds like this compound can be shifted towards more sustainable and environmentally benign processes. This involves a holistic approach, considering the entire lifecycle of the chemical process from feedstock sourcing to final product formation and waste management. numberanalytics.comntnu.no

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Techniques

Proton NMR spectroscopy reveals the number of distinct proton environments, their relative numbers, and their proximity to other protons. For 1-(4-Aminobutoxy)-2-methoxyethane, the spectrum is predicted to show several distinct signals corresponding to the different hydrogen atoms in the molecule.

The primary amine (-NH₂) protons typically appear as a broad singlet, and its chemical shift can be variable depending on solvent, concentration, and temperature. The protons on the carbon adjacent to the amine (H-4) and the ether linkages (H-1, H-5, H-7) would be shifted downfield due to the deshielding effect of the electronegative nitrogen and oxygen atoms. The methoxy (B1213986) group protons (H-8) are expected to appear as a sharp singlet.

Predicted ¹H NMR Data for this compound

Protons (Position)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-NH1.5-3.0broad singlet2H
-O-CH ₂- (H-1)3.45triplet2H
-CH ₂- (H-2)1.65quintet2H
-CH ₂- (H-3)1.50quintet2H
-CH ₂-N- (H-4)2.75triplet2H
-O-CH ₂- (H-5)3.55triplet2H
-CH ₂-O- (H-7)3.65triplet2H
-O-CH ₃ (H-8)3.35singlet3H

Note: Predictions are based on typical values for similar functional groups and may vary based on solvent and experimental conditions.

Carbon (¹³C) NMR Spectroscopic Techniques and 2D NMR Methods

Carbon-13 NMR provides information on the number of unique carbon environments in a molecule. Due to the molecule's asymmetry, all seven carbon atoms in this compound are expected to be chemically non-equivalent, resulting in seven distinct signals in the ¹³C NMR spectrum. The carbons directly bonded to the electronegative oxygen and nitrogen atoms (C-1, C-4, C-5, C-7, C-8) will resonate at lower fields (higher ppm values). libretexts.orgdocbrown.info

Predicted ¹³C NMR Data for this compound

Carbon (Position)Predicted Chemical Shift (δ, ppm)
C-170.5
C-226.0
C-329.5
C-441.0
C-571.0
C-772.0
C-859.0

Note: Predictions are based on typical values for ethers and amines and may vary based on solvent and experimental conditions. libretexts.orgoregonstate.edu

2D NMR Methods such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for confirming the structural assignment.

COSY would reveal correlations between adjacent protons, confirming the -CH₂-CH₂-CH₂-CH₂- butoxy chain and the -CH₂-CH₂- methoxyethane fragment.

HSQC would establish the direct one-bond connectivity between each proton and the carbon atom it is attached to, allowing for unambiguous assignment of the signals in both the ¹H and ¹³C spectra.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key expected vibrational modes are:

N-H Stretching: The primary amine group (-NH₂) will exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹. The presence of two bands (symmetric and asymmetric stretches) is a hallmark of a primary amine.

C-H Stretching: Aliphatic C-H stretching vibrations from the butyl and ethyl chains will appear in the 2850-3000 cm⁻¹ region. docbrown.info

N-H Bending: A scissoring vibration for the primary amine is expected around 1590-1650 cm⁻¹.

C-O Stretching: The ether linkages (C-O-C) will produce strong, characteristic stretching bands in the fingerprint region, typically around 1050-1150 cm⁻¹. docbrown.info This is often one of the most intense peaks in the IR spectrum of an ether.

Raman spectroscopy would complement the IR data, particularly for the more symmetric vibrations of the carbon backbone.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural clues based on its fragmentation patterns.

For this compound (C₇H₁₇NO₂), the molecular weight is 147.22 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 147. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the heteroatoms (oxygen and nitrogen) is a common fragmentation pathway for ethers and amines. This could lead to fragments such as [M - CH₂OCH₃]⁺ or fragments arising from cleavage within the butoxy chain.

Cleavage of the C-O and C-N bonds: Direct cleavage of the ether and amine bonds would also contribute to the fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision. The calculated exact mass for C₇H₁₇NO₂ is 147.12593. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the elemental formula of the compound, distinguishing it from other potential isomers or compounds with the same nominal mass.

X-ray Crystallography for Solid-State Structural Analysis (if applicable for derivatives)

X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and the conformational arrangement of the molecule in the solid state. While this compound is a liquid at room temperature, this technique could be applied to a solid derivative, such as its hydrochloride salt (formed by reacting the amine with HCl) or a co-crystal.

A crystal structure would unequivocally confirm the connectivity of the atoms and reveal the preferred conformation of the flexible butoxy and methoxyethyl chains in the crystal lattice. This information can be crucial for understanding intermolecular interactions, such as hydrogen bonding involving the amine group. Although no public crystal structure data is currently available for this specific compound or its derivatives, the technique remains the gold standard for absolute structure determination. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

The purity assessment and separation of "this compound" are critical for its characterization and quality control. Chromatographic techniques are powerful tools for achieving this, offering high-resolution separation of the target compound from impurities and starting materials. The choice of technique depends on the volatility and polarity of the compound and its potential impurities. Given the bifunctional nature of this compound, possessing both a primary amine and an ether linkage, specific challenges and considerations arise in method development.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. Due to the presence of a primary amine, this compound can be challenging to analyze directly by HPLC, as primary amines can exhibit poor peak shape and retention on traditional reversed-phase columns. chromatographyonline.com Derivatization is a common strategy to overcome these issues and enhance detection. chromatographyonline.comsigmaaldrich.com

Derivatization and Detection:

The primary amino group of this compound lacks a strong chromophore, making UV detection at low wavelengths non-specific and prone to interference. To improve sensitivity and selectivity, pre-column derivatization with a UV-absorbing or fluorescent labeling reagent is often employed. sigmaaldrich.comhelsinki.fi

Common derivatizing reagents for primary amines include:

Dansyl chloride: Reacts with the primary amine to produce a highly fluorescent derivative, enabling sensitive detection.

O-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.

9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl): Forms a UV-active derivative, suitable for detection by UV-Vis detectors. helsinki.fi

Salicylaldehyde: Can be used for derivatization, leading to a derivative with higher UV sensitivity. chromatographyonline.com

Chromatographic Conditions:

A reversed-phase HPLC method would likely be the most suitable approach for separating the derivatized this compound. The choice of column, mobile phase, and gradient is crucial for achieving optimal separation from potential impurities.

A hypothetical HPLC method for the analysis of a derivatized this compound is presented below.

Table 1: Hypothetical HPLC Parameters for the Analysis of Derivatized this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Fluorescence (Ex: 340 nm, Em: 450 nm) for Dansyl derivative
Injection Volume 10 µL

Expected Research Findings:

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net The direct analysis of this compound by GC can be challenging due to the polar primary amine group, which can lead to peak tailing and adsorption on the column. bre.comvt.edu

Derivatization for GC Analysis:

To improve the chromatographic behavior of this compound, derivatization of the primary amine group is often necessary. Silylation or acylation are common derivatization techniques that increase volatility and reduce polarity. researchgate.net

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group.

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amine to form stable, volatile derivatives.

Chromatographic Conditions:

A capillary GC system equipped with a non-polar or mid-polar column would be suitable for the analysis of the derivatized compound. A flame ionization detector (FID) is a common choice for general-purpose analysis, while a mass spectrometer (MS) can provide definitive identification of the compound and its impurities.

Table 2: Hypothetical GC Parameters for the Analysis of Derivatized this compound

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)
Mass Range 40-400 amu

Expected Research Findings:

The derivatized this compound would be expected to elute as a symmetrical peak with a characteristic retention time. The mass spectrum would show a molecular ion peak corresponding to the derivatized compound and specific fragmentation patterns that can be used for structural confirmation. Impurities would be separated based on their volatility and interaction with the stationary phase, allowing for their identification and quantification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis and purity assessment of organic compounds. It is particularly useful for monitoring the progress of chemical reactions and for preliminary screening of sample purity.

Stationary and Mobile Phases:

For the analysis of this compound, a silica (B1680970) gel TLC plate would typically be used as the stationary phase. Due to the basic nature of the amine group, tailing can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), to the mobile phase. chemicalforums.com

A suitable mobile phase would be a mixture of a polar and a non-polar solvent. The exact ratio would need to be optimized to achieve good separation.

Visualization:

Since this compound is not UV-active, a visualizing agent is required to detect the spots on the TLC plate. Common spray reagents for amines include:

Ninhydrin: Gives a characteristic purple or pink spot with primary amines. illinois.edu

Potassium permanganate: A general-purpose stain that reacts with compounds that can be oxidized. illinois.edu

Table 3: Hypothetical TLC System for this compound

ParameterCondition
Stationary Phase Silica Gel 60 F254
Mobile Phase Dichloromethane : Methanol : Triethylamine (90 : 9 : 1)
Visualization Ninhydrin spray followed by heating
Expected Rf ~0.4 (highly dependent on the exact mobile phase composition)

Expected Research Findings:

After development and visualization, the pure compound should appear as a single spot with a specific retention factor (Rf) value. The presence of impurities would be indicated by additional spots at different Rf values. By comparing the TLC profile of a sample to that of a known standard, a qualitative assessment of its purity can be made.

Chemical Transformations and Derivatization Reactions of 1 4 Aminobutoxy 2 Methoxyethane

Reactivity of the Primary Amine Functionality

The primary amine group is a key site for a variety of chemical modifications, enabling the synthesis of a diverse array of derivatives.

Nucleophilic Acyl Substitution Reactions

The primary amine of 1-(4-Aminobutoxy)-2-methoxyethane can act as a nucleophile and readily participate in nucleophilic acyl substitution reactions. masterorganicchemistry.com This type of reaction involves the substitution of a leaving group on an acyl compound with the amine. libretexts.org The general mechanism proceeds through a tetrahedral intermediate which then collapses to form the final product. masterorganicchemistry.comlibretexts.org

Common acylating agents include acid chlorides, acid anhydrides, and esters. The reactivity of these agents follows the order: acid chlorides > acid anhydrides > esters. libretexts.org For instance, the reaction with an acid chloride would proceed as follows:

Reaction with Acid Chlorides: R-COCl + H₂N-(CH₂)₄-O-(CH₂)₂-OCH₃ → R-CONH-(CH₂)₄-O-(CH₂)₂-OCH₃ + HCl

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed.

Reactions with Carbonyl Compounds (e.g., Imine Formation)

This compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.com The reaction is often catalyzed by acid. masterorganicchemistry.com

The general reaction can be represented as:

R'R''C=O + H₂N-(CH₂)₄-O-(CH₂)₂-OCH₃ ⇌ R'R''C=N-(CH₂)₄-O-(CH₂)₂-OCH₃ + H₂O

This reaction is reversible and can be driven to completion by removing the water formed. youtube.com Imines are important intermediates in various organic syntheses. youtube.com

Urea (B33335), Thiourea (B124793), and Sulfonamide Derivative Synthesis

Urea Derivatives: The primary amine of this compound can be converted to urea derivatives through several methods. A common approach involves the reaction with isocyanates. nih.gov Alternatively, phosgene (B1210022) or its safer equivalents like N,N'-carbonyldiimidazole (CDI) can be used to generate an isocyanate in situ, which then reacts with another amine to form the urea. nih.gov The synthesis of urea derivatives is significant in medicinal chemistry due to their presence in many drug molecules. nih.govnih.gov

ReagentProduct TypeGeneral Reaction
Isocyanate (R-N=C=O)Substituted UreaR-NH-CO-NH-(CH₂)₄-O-(CH₂)₂-OCH₃
Phosgene (COCl₂) followed by an amine (R-NH₂)Substituted UreaR-NH-CO-NH-(CH₂)₄-O-(CH₂)₂-OCH₃
N,N'-Carbonyldiimidazole (CDI) followed by an amine (R-NH₂)Substituted UreaR-NH-CO-NH-(CH₂)₄-O-(CH₂)₂-OCH₃

Thiourea Derivatives: Analogous to urea synthesis, thiourea derivatives can be prepared by reacting the primary amine with isothiocyanates. organic-chemistry.org Another method involves the condensation of the amine with carbon disulfide. organic-chemistry.org Thiourea derivatives have shown a range of biological activities. nih.govnih.gov

ReagentProduct TypeGeneral Reaction
Isothiocyanate (R-N=C=S)Substituted ThioureaR-NH-CS-NH-(CH₂)₄-O-(CH₂)₂-OCH₃
Carbon Disulfide (CS₂)Dithiocarbamate Salt (intermediate)[H₃N⁺-(CH₂)₄-O-(CH₂)₂-OCH₃][S₂CNH-(CH₂)₄-O-(CH₂)₂-OCH₃]⁻

Sulfonamide Derivatives: The reaction of this compound with sulfonyl chlorides in the presence of a base yields sulfonamide derivatives. nih.govnih.gov This reaction is a reliable method for the formation of a stable sulfonamide linkage. nih.gov

Reaction with Sulfonyl Chlorides: R-SO₂Cl + H₂N-(CH₂)₄-O-(CH₂)₂-OCH₃ → R-SO₂NH-(CH₂)₄-O-(CH₂)₂-OCH₃ + HCl

Quaternization and Amine Salt Formation

The primary amine group can be alkylated to form secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts. Quaternization involves the reaction of the amine with an excess of an alkylating agent, such as an alkyl halide.

The basic nature of the amine allows for the formation of amine salts upon reaction with acids. google.com These salts are often crystalline solids and can be useful for purification or as part of an ionic liquid.

Amine Salt Formation: H₂N-(CH₂)₄-O-(CH₂)₂-OCH₃ + HX → [H₃N⁺-(CH₂)₄-O-(CH₂)₂-OCH₃]X⁻ (where X is a counter-ion)

Reactivity of the Ether Linkages

The two ether linkages in this compound are generally stable but can be cleaved under specific and often harsh conditions.

Cleavage Reactions and Their Control

Ether cleavage typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgopenstax.orglibretexts.org The reaction proceeds via a nucleophilic substitution mechanism (Sₙ1 or Sₙ2), where the ether oxygen is first protonated to form a good leaving group. masterorganicchemistry.comlibretexts.orgopenstax.org

The cleavage of the two different ether linkages in this compound can potentially lead to a mixture of products. The methoxyethyl ether linkage might be cleaved differently than the butoxy linkage.

Potential Cleavage Products with Excess HI:

ICH₂(CH₂)₃I

ICH₂(CH₂)₂I

Methanol

1,4-Diiodobutane

1,2-Diiodoethane

Potential for Macrocyclic or Supramolecular Ligand Formation

There is no documented synthesis of macrocycles or supramolecular ligands that incorporates the this compound unit. The potential of its bifunctional nature—possessing both a primary amine and an ether linkage—for such applications remains theoretical and has not been experimentally verified in the available literature.

Role of 1 4 Aminobutoxy 2 Methoxyethane As a Molecular Building Block in Complex Chemical Systems

Application in Catalysis and Ligand Design

Chiral Ligand Synthesis

While 1-(4-Aminobutoxy)-2-methoxyethane itself is not chiral, its primary amine group serves as a crucial reactive handle for the introduction of chirality. Chiral amines are highly sought-after precursors in the synthesis of chiral ligands, which are essential for asymmetric catalysis. rsc.orgnih.govacs.org The synthesis of such ligands often involves the reaction of a primary amine with a chiral molecule, thereby transferring the stereochemical information to the newly formed ligand.

The general strategy for incorporating this compound into a chiral ligand would involve reacting its terminal amino group with a chiral electrophile. For instance, a reaction with a chiral epoxide would lead to the formation of a chiral amino-alcohol, a common motif in chiral ligands. Alternatively, reductive amination with a chiral ketone or aldehyde would yield a chiral secondary amine. The methoxyethoxy tail of the molecule can also play a role in the properties of the resulting ligand, potentially influencing its solubility and coordinating ability.

Table 1: Potential Chiral Ligand Scaffolds from this compound

Chiral Precursor Reaction Type Resulting Chiral Moiety Potential Application
(R)-Styrene oxide Epoxide ring-opening Chiral β-amino alcohol Asymmetric hydrogenation
(S)-2-Formyl-1,1'-binaphthyl Reductive amination Chiral secondary amine Enantioselective C-C bond formation

Coordination Chemistry with Transition Metals

The presence of both a nitrogen donor from the amine and oxygen donors from the ether linkage in this compound allows it to act as a chelating ligand for transition metals. wikipedia.orgmdpi.comgoogle.comwikipedia.orgnih.govresearchgate.net The formation of a stable chelate ring with a metal ion can significantly influence the metal's reactivity and catalytic activity. The flexible butoxy-methoxyethane chain can adopt various conformations to accommodate the geometric preferences of different metal centers.

This compound can act as a bidentate (N,O) or potentially a tridentate (N,O,O) ligand, depending on the metal ion and the reaction conditions. The coordination of the ether oxygen atoms is generally weaker than that of the amine nitrogen, but it can still play a crucial role in stabilizing the metal complex. The nature of the metal-ligand bond is a key factor in the electronic and steric properties of the resulting coordination complex. acs.org

Table 2: Potential Coordination Complexes with this compound

Transition Metal Ion Potential Coordination Mode Geometry of Complex Potential Application
Copper(II) Bidentate (N,O) Square planar or distorted octahedral Catalysis of oxidation reactions
Palladium(II) Bidentate (N,O) Square planar Cross-coupling reactions
Rhodium(III) Tridentate (N,O,O) Octahedral Hydroformylation

Scaffold for the Development of Research Probes and Chemical Tools

The structure of this compound makes it an ideal scaffold for the construction of chemical probes and tools for in vitro and non-clinical in vivo mechanistic studies. Its bifunctional nature allows for the attachment of different molecular entities at either end of the molecule.

Linkers for Bifunctional Molecules in Chemical Biology Research

In the field of chemical biology, bifunctional molecules are designed to bring two biological targets into close proximity to elicit a specific biological response. bldpharm.comnih.govnih.gov A prominent example is Proteolysis Targeting Chimeras (PROTACs), which consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The linker's length, flexibility, and chemical composition are critical for the efficacy of the bifunctional molecule. bldpharm.com

The this compound moiety is well-suited for this purpose, acting as a flexible, hydrophilic spacer. The terminal amine can be readily functionalized to attach one of the ligands, while the other end of the molecule can be modified to connect to the second ligand. The polyethylene glycol (PEG)-like structure of the methoxyethoxy group can improve the solubility and pharmacokinetic properties of the resulting bifunctional molecule. axispharm.comhighforceresearch.compeptide.comchempep.com

Fluorescent or Isotopic Labeling Agents for Tracing Chemical Pathways

The primary amine of this compound provides a convenient attachment point for fluorescent dyes or isotopic labels. schem.jpnanocs.netnih.gov By reacting the amine with an activated fluorescent molecule (e.g., an N-hydroxysuccinimide ester of a fluorophore), a fluorescently tagged version of the molecule can be synthesized. This labeled molecule can then be used to trace its path in a chemical or biological system.

Similarly, isotopic labels, such as deuterium, carbon-13, or nitrogen-15, can be incorporated into the structure of this compound during its synthesis. The resulting isotopically labeled compound can be used in mass spectrometry-based studies to follow metabolic pathways or reaction mechanisms. The PEG-like chain can help to improve the water solubility of hydrophobic fluorescent dyes. schem.jp

Table 3: Examples of Labeling with this compound Derivatives

Label Type Labeling Reagent Example Attachment Site Application
Fluorescent Fluorescein isothiocyanate (FITC) Primary amine Fluorescence microscopy
Isotopic Deuterated 1,4-dibromobutane (in synthesis) Butoxy chain Mass spectrometry-based metabolic tracing

Molecular Scaffolds for High-Throughput Screening Libraries

High-throughput screening (HTS) is a key technology in the discovery of new bioactive molecules. HTS libraries often consist of a large number of compounds based on a common molecular scaffold. umn.edunih.govu-strasbg.frnih.govmdpi.com The scaffold provides the basic structural framework, which is then decorated with a variety of different functional groups to generate a diverse library of compounds.

This compound can serve as a simple, flexible scaffold for such libraries. The primary amine can be used as a point of diversification, allowing for the attachment of a wide range of substituents through reactions such as acylation, alkylation, or sulfonylation. The methoxyethoxy group can help to ensure that the library members have sufficient solubility for biological screening assays.

Reagents in Analytical Chemistry Method Development

In analytical chemistry, derivatization is a common technique used to improve the detection and separation of analytes. nih.govresearchgate.netsigmaaldrich.comresearchgate.net This often involves reacting the analyte with a derivatizing agent to introduce a chromophore, fluorophore, or a group that enhances its volatility for gas chromatography. nih.govresearchgate.net

The primary amine of this compound allows it to be used as a derivatizing agent for analytes containing reactive functional groups such as carboxylic acids or aldehydes. For instance, in the analysis of fatty acids, the carboxyl group can be activated and then reacted with this compound to form an amide. If a fluorescent tag is pre-attached to the methoxyethoxy end of the molecule, this derivatization would render the non-fluorescent fatty acid detectable by fluorescence. This approach can significantly improve the sensitivity and selectivity of the analytical method. nih.govactascientific.comsigmaaldrich.comlibretexts.orgnih.gov

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
(R)-Styrene oxide
(S)-2-Formyl-1,1'-binaphthyl
Copper(II)
Palladium(II)
Rhodium(III)
Ruthenium(II)
Fluorescein isothiocyanate (FITC)
Deuterated 1,4-dibromobutane

Computational and Theoretical Investigations of Aminoether Compounds

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. For a compound like 1-(4-Aminobutoxy)-2-methoxyethane, these methods provide insights into its electronic structure, conformational preferences, and reactivity. By solving the Schrödinger equation, albeit with approximations, we can model molecular behavior at the atomic and electronic levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. rsc.org This method is based on the principle that the total energy of a system is a functional of its electron density. DFT offers a good balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, including aminoethers.

For this compound, DFT calculations can be employed to determine its optimized geometry, bond lengths, bond angles, and dihedral angles. These calculations would reveal the most stable three-dimensional arrangement of the atoms in the molecule. Furthermore, DFT can be used to calculate various electronic properties that are crucial for understanding its chemical behavior.

Table 1: Representative Data from a Hypothetical DFT Study on this compound

PropertyRepresentative ValueSignificance
Total Energy-XXX.XXXX HartreeIndicates the overall stability of the molecule.
HOMO Energy-X.XX eVRelates to the molecule's ability to donate electrons.
LUMO Energy+X.XX eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO GapX.XX eVAn indicator of chemical reactivity and electronic transitions.
Dipole MomentX.XX DebyeMeasures the overall polarity of the molecule.

Note: The values in this table are for illustrative purposes to show the type of data obtained from DFT calculations and are not actual computed values for this compound.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool derived from quantum chemical calculations that helps in predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule.

In an MEP map, regions of negative potential, typically colored in shades of red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP analysis would likely show a negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, making them potential sites for interaction with electrophiles. The hydrogen atoms of the amino group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.

For this compound, MD simulations would be invaluable for exploring its conformational landscape. The flexible ether and butyl chains allow the molecule to adopt various conformations. MD simulations can help identify the most populated and energetically favorable conformations in different environments, such as in the gas phase or in a solvent. Furthermore, these simulations can shed light on the nature and strength of intermolecular interactions, such as hydrogen bonding, between molecules of this compound or with solvent molecules.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, DFT calculations can be used to predict the vibrational frequencies of this compound, which correspond to the peaks in its infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, researchers can confirm the accuracy of the computed geometry and electronic structure.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using quantum chemical methods. The predicted chemical shifts for the hydrogen and carbon atoms in this compound can be compared with experimental NMR data to further validate the computational approach and to aid in the assignment of experimental signals.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates involved, providing a detailed picture of how reactants are converted into products. researchgate.netusfq.edu.ecnih.govrsc.orgnih.gov

For this compound, computational modeling could be used to study various reactions, such as its behavior as a nucleophile or its potential intramolecular cyclization reactions. For example, a study on the aminolysis of esters using computational methods has provided insights into the stepwise versus concerted mechanisms. nih.gov Similar approaches could be applied to understand the reactions of the amino group in this compound with various electrophiles. By calculating the activation energies for different possible reaction pathways, the most likely mechanism can be determined.

Future Perspectives and Emerging Research Avenues for Aminoether Chemistry

Development of Novel Synthetic Methodologies with Enhanced Selectivity and Efficiency

The synthesis of aminoethers can be approached through various established methods, such as the Williamson ether synthesis. fiveable.me However, for a molecule with the specific arrangement of 1-(4-Aminobutoxy)-2-methoxyethane, future research could focus on developing more sophisticated and efficient synthetic strategies. Key areas of exploration would include:

Green Chemistry Principles: The development of synthetic routes that utilize environmentally benign solvents, reagents, and reaction conditions will be a critical future direction. This could involve exploring enzymatic catalysis or flow chemistry processes for the synthesis of this compound and its derivatives.

Stereoselective Synthesis: For chiral aminoethers, the development of enantioselective synthetic methods is of paramount importance. While this compound is achiral, the principles of asymmetric synthesis could be applied to related, more complex aminoether structures.

A comparative table of potential synthetic methodologies is presented below:

Synthetic MethodPotential AdvantagesPotential Research Focus for this compound
Williamson Ether Synthesis Well-established, versatileOptimization for specific substrates, investigation of phase-transfer catalysis
Catalytic Etherification Higher efficiency, milder conditionsScreening of novel catalysts for improved selectivity and yield
Reductive Amination Direct formation of C-N bondDevelopment of one-pot procedures from corresponding aldehydes/ketones
Enzymatic Synthesis High selectivity, green conditionsIdentification of suitable enzymes for the specific bond formations

Exploration of Advanced Materials with Tunable Properties

The bifunctional nature of this compound makes it an attractive building block for the synthesis of advanced materials. The primary amine can serve as a reactive site for polymerization or grafting onto surfaces, while the ether chain can influence properties such as solubility, flexibility, and ion conductivity. Future research in this area could include:

Polymer Chemistry: Incorporating this compound as a monomer or a side-chain modifier in polymers could lead to materials with tailored thermal, mechanical, and surface properties. The presence of the ether linkage could enhance the performance of these polymers in applications such as gas separation membranes or solid polymer electrolytes.

Self-Assembled Monolayers (SAMs): The amine group can act as an anchor to form SAMs on various substrates like gold, silicon oxide, or indium tin oxide. The methoxyethoxy tail would then dictate the surface properties, such as wettability and protein resistance.

Metal-Organic Frameworks (MOFs): The amine functionality could be utilized to synthesize novel organic linkers for MOFs. The flexible ether chain might impart unique structural dynamics and guest-responsive properties to the resulting frameworks.

Expansion into Bio-inspired Chemical Systems (non-clinical)

The structural motifs present in this compound are reminiscent of certain biological molecules, suggesting its potential use in the development of bio-inspired chemical systems. Research in this non-clinical domain could focus on:

Biocatalyst Modification: The amine group can be used to covalently attach the molecule to the surface of enzymes. The hydrophilic ether chain could potentially enhance the enzyme's stability and activity in non-aqueous environments.

Artificial Receptors: The combination of a hydrogen bond donor (amine) and hydrogen bond acceptors (ether oxygens) could be exploited in the design of simple synthetic receptors for specific small molecules.

Phase-Separating Systems: The amphiphilic character of such aminoethers could be harnessed to create stimuli-responsive vesicles or micelles, mimicking cellular compartmentalization.

Interdisciplinary Applications in Nanoscience and Advanced Chemical Engineering

The unique properties of this compound position it as a candidate for various interdisciplinary applications at the intersection of nanoscience and chemical engineering.

Nanoparticle Functionalization: The amine group can serve as a capping agent or a ligand for the synthesis and stabilization of metal or semiconductor nanoparticles. The ether component could influence the dispersibility of these nanoparticles in different media.

Advanced Extraction and Separation Processes: The chelating ability of the aminoether structure could be explored for the development of novel extraction agents for metal ions. In chemical engineering, this could translate to more efficient and selective separation processes.

Corrosion Inhibition: Molecules containing both amine and ether functionalities have been shown to be effective corrosion inhibitors for various metals. Future studies could evaluate the performance of this compound in this capacity, potentially leading to the development of new protective coatings.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(4-Aminobutoxy)-2-methoxyethane with high purity?

  • Methodology : Use nucleophilic substitution reactions, where a 4-aminobutanol derivative reacts with a methoxyethyl halide (e.g., 2-methoxyethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .
  • Purity Control : Characterize intermediates and final product using ¹H/¹³C NMR (to confirm ether linkage and amine proton signals) and HPLC (≥95% purity threshold recommended) .

Q. How can the solubility and stability of this compound be experimentally determined for formulation studies?

  • Solubility : Perform phase-solubility assays in water, DMSO, and common organic solvents (e.g., ethanol, acetonitrile) at 25°C. Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility limits .
  • Stability : Conduct accelerated stability studies under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Primary Tools :

  • NMR : Assign methoxy (δ ~3.3 ppm) and aminobutoxy (δ ~2.7–3.0 ppm for CH₂-NH₂) protons. Use DEPT-135 to distinguish CH₃/CH₂/CH groups .
  • FT-IR : Confirm ether (C-O-C, ~1100 cm⁻¹) and primary amine (N-H stretch, ~3300 cm⁻¹) functional groups .
    • Advanced Validation : High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., ESI+ mode) .

Advanced Research Questions

Q. How does the aminobutoxy chain influence the compound’s reactivity in nucleophilic or catalytic reactions?

  • Mechanistic Insight : The primary amine group can act as a ligand in metal-catalyzed reactions (e.g., Pd-mediated cross-coupling). Compare reactivity with non-aminated analogs (e.g., diglyme) using kinetic studies .
  • Experimental Design : Conduct Hammett analysis or DFT calculations to evaluate electronic effects of the methoxy group on amine nucleophilicity .

Q. What solvent effects are critical when using this compound as a reaction medium in organometallic synthesis?

  • Solvent Compatibility : Test polarity (via Kamlet-Taft parameters) and coordinating ability (e.g., in Grignard reactions). Compare with diglyme (ε = 7.2), noting enhanced coordination due to the amine group .
  • Data Interpretation : Measure reaction yields in diglyme vs. This compound to isolate solvent effects .

Q. How can contradictions in thermal stability data be resolved for this compound?

  • Analytical Approach : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres. Cross-reference with computational models (e.g., Gaussian for bond dissociation energies) .
  • Case Study : If decomposition occurs below theoretical thresholds, investigate impurity-catalyzed degradation (e.g., trace metals) via ICP-MS .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential amine volatility .
  • Waste Management : Neutralize amine-containing waste with dilute HCl before disposal. Avoid mixing with oxidizing agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.